molecular formula C15H11ClF3NO3 B13414053 N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide CAS No. 64378-97-8

N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide

Cat. No.: B13414053
CAS No.: 64378-97-8
M. Wt: 345.70 g/mol
InChI Key: UTIDGAOWRWSDMZ-UHFFFAOYSA-N
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Description

N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide is a chemical compound of significant interest in specialized research applications, particularly in the field of agrochemical development. Its molecular structure, which integrates a phenoxy linkage, a chloro-trifluoromethylphenyl group, and a hydroxyphenyl acetamide moiety, suggests a potential for bioactive properties . Researchers investigate this compound as a potential herbicide, as its core structure is analogous to known protoporphyrinogen oxidase (PPO or PROTOX) inhibitors such as acifluorfen . Compounds in this class function by disrupting the chlorophyll biosynthesis pathway in plants, leading to an accumulation of photodynamic pigments and ultimately causing oxidative destruction of cellular membranes and lipids upon exposure to light . This mechanism induces rapid desiccation and necrosis in susceptible plant species. The presence of the 2-hydroxy group and acetamide functionality on the phenyl ring may also make it a valuable synthetic intermediate or a candidate for structure-activity relationship (SAR) studies aimed at developing new compounds with antiplasmodial or other biological activities . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

64378-97-8

Molecular Formula

C15H11ClF3NO3

Molecular Weight

345.70 g/mol

IUPAC Name

N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl]acetamide

InChI

InChI=1S/C15H11ClF3NO3/c1-8(21)20-12-4-3-10(7-13(12)22)23-14-5-2-9(6-11(14)16)15(17,18)19/h2-7,22H,1H3,(H,20,21)

InChI Key

UTIDGAOWRWSDMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves the following key steps:

  • Step 1: Formation of the Phenoxy Intermediate
    The starting material 2-chloro-4-(trifluoromethyl)phenol is reacted with an appropriate aryl halide or isocyanate derivative under nucleophilic substitution or coupling conditions. A common approach involves the nucleophilic aromatic substitution of 2-chloro-4-(trifluoromethyl)phenol with a chlorinated or activated phenyl derivative bearing a hydroxy or acetamide group.

  • Step 2: Acetylation to Form the Acetamide
    The hydroxyphenyl intermediate is acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group at the para position relative to the phenoxy linkage.

  • Reaction Conditions:

    • Solvents: Non-chlorinated organic solvents such as dichloromethane or toluene are preferred to enhance solubility and reduce side reactions.
    • Temperature: Reactions are typically conducted between 20°C and 60°C, carefully controlled to avoid exceeding 70°C to prevent decomposition or side reactions.
    • Catalysts/Bases: Triethylamine or sodium carbonate is often used to facilitate deprotonation and nucleophilic attack during substitution steps.
  • Purification:
    Intermediates and final products are purified by column chromatography using silica gel and recrystallization from solvents such as toluene or ethanol to achieve high purity.

Industrial Production Methods

For scale-up and industrial production, continuous flow nitration and substitution processes are employed to improve efficiency and selectivity. These methods utilize microreactors with mixed acid systems to achieve high conversion rates and reproducibility. Key industrial considerations include:

  • Efficient heat management to control exothermic reactions.
  • Use of droplet-based microreactors to optimize mixing and reaction kinetics.
  • Continuous extraction and washing steps to remove acidic byproducts and impurities.

Reaction Scheme and Representative Procedure

Step Reactants Conditions Product Notes
1 2-Chloro-4-(trifluoromethyl)phenol + 4-chloro-3-trifluoromethylphenyl isocyanate Dichloromethane, 20-60°C, triethylamine base Phenoxy intermediate Nucleophilic substitution forming phenoxy linkage
2 Phenoxy intermediate + Acetic anhydride Toluene, 40-60°C This compound Acetylation of hydroxy group to acetamide

Characterization and Quality Control

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR: Aromatic protons appear between δ 6.5–8.0 ppm; broad singlet at δ 9–10 ppm corresponds to hydroxyl proton; acetamide NH proton typically observed around δ 8–9 ppm.
    • ^13C NMR: Carbonyl carbon of acetamide at ~170 ppm; aromatic carbons between 110–160 ppm.
    • ^19F NMR: Singlet corresponding to trifluoromethyl group at δ -60 to -70 ppm.
  • Infrared Spectroscopy (IR):

    • Amide C=O stretch at 1650–1680 cm⁻¹.
    • Hydroxyl O–H stretch broad band at 3200–3500 cm⁻¹.
  • X-ray Crystallography:

    • Confirms molecular geometry, bond angles, and dihedral angles between aromatic rings (e.g., ~10.8° between acetamide and chloro-trifluoromethyl phenyl rings).

Purity and Yield Optimization

  • Stoichiometric control (1:1 molar ratio) of reactants is critical to maximize yield.
  • Temperature control (maintaining ~273 K in some steps) suppresses side reactions.
  • Use of polar aprotic solvents (e.g., dichloromethane) enhances solubility and reaction rate.
  • Post-reaction washing with saturated sodium bicarbonate removes acidic impurities.
  • Final recrystallization from toluene or ethanol improves product purity.

Data Table: Molecular and Physical Properties

Property Value
Molecular Formula C₁₅H₁₁ClF₃NO₃
Molecular Weight 345.70 g/mol
LogP (Partition Coefficient) 5.46
Polar Surface Area (PSA) 62.05 Ų
CAS Number 64378-97-8

Summary of Research Discoveries Related to Preparation

  • The presence of the trifluoromethyl group and chloro substituent significantly influences the reactivity and selectivity during nucleophilic aromatic substitution steps.
  • Multi-step synthesis involving phenol substitution followed by acetylation is the most reliable synthetic route.
  • Continuous flow techniques and microreactor technology have been explored to improve industrial scalability, offering better heat and reaction control.
  • Optimization of reaction parameters (solvent, temperature, base) directly correlates with improved yields and purity, which is critical for downstream biological testing.
  • Characterization by NMR, IR, and X-ray crystallography confirms the structural integrity of the synthesized compound, ensuring reproducibility.

Chemical Reactions Analysis

Reaction Types and Mechanisms

1.1 Nucleophilic Substitution
The compound’s chlorine atom at the 2-position of the phenoxy ring is highly reactive, making it susceptible to nucleophilic substitution. This reaction typically involves the replacement of chlorine by nucleophilic agents (e.g., hydroxide, amines, or other oxygen/nitrogen nucleophiles), facilitated by electron-withdrawing groups like the trifluoromethyl substituent.

1.2 Hydrolysis Reactions
While not explicitly detailed in the provided sources, the acetamide group (–NHCOCH₃) in the compound’s structure may undergo hydrolysis under acidic or basic conditions to form carboxylic acids or their salts. This reaction pathway is common in benzamide derivatives and could be relevant for modifying the compound’s biological activity.

Characterization Techniques

Technique Purpose Key Details
HPLC Purity and yield monitoringUsed to track reaction progress and isolate the final product.
NMR Spectroscopy Structural confirmationProvides detailed information about proton environments and molecular connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation analysisConfirms the molecular formula (C₁₅H₁₁ClF₃NO₃) and structural integrity .

Structural and Physicochemical Data

Property Value Source
Molecular Formula C₁₅H₁₁ClF₃NO₃
Molecular Weight 345.70 g/mol
CAS Registry Number 64378-97-8
Synonyms N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide

Comparative Analysis with Related Compounds

Compound Molecular Formula CAS Number Key Difference
Target Compound C₁₅H₁₁ClF₃NO₃64378-97-8Contains a hydroxyl group at the 2-position of the phenyl ring .
N-[4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl]acetamide C₁₇H₁₅ClF₃NO₃64378-96-7Replaces the hydroxyl group with an ethoxy group .

Scientific Research Applications

N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide involves its interaction with specific molecular targets. For instance, in its role as an insecticide, it inhibits chitin synthesis, disrupting the growth and development of insects . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations :

  • Side Chain Modifications : Thiazolidinyl and hydrazide moieties (e.g., ) introduce nitrogen-rich functionalities, which may influence metal chelation or target binding.

Key Observations :

  • The dichloro compound likely follows a pathway similar to , using chloroacetic acid and halogenated precursors under reflux conditions.
  • Palladium-catalyzed coupling (e.g., ) enables aryl group diversification but requires specialized catalysts.

Physicochemical and Spectral Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) ¹H-NMR (δ, ppm) MS (M⁺)
Methoxyphenyl-substituted quinazolinone 228–230 Not reported N/A
Iodo-hydrazide derivative 204–209 3.58 (s, CH2-CO), 7.14–7.86 (ArH) 599

Key Observations :

  • Melting points correlate with crystallinity and intermolecular forces; the dichloro analog is expected to exhibit a higher mp than iodo derivatives due to stronger halogen interactions.
  • Spectral data (e.g., ¹H-NMR in ) suggest characteristic signals for sulfanyl-acetic acid (δ ~3.58 ppm) and aromatic protons (δ ~7.14–7.86 ppm).

Biological Activity

N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide, also known by its CAS number 64378-97-8, is a compound of significant interest due to its potential biological activities. This article explores its molecular properties, biological effects, and relevant case studies.

Molecular Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₅H₁₁ClF₃NO₃
Molecular Weight 345.70 g/mol
LogP 5.46
Polar Surface Area 62.05 Ų

These properties indicate a relatively lipophilic nature, which may influence its absorption and distribution in biological systems.

This compound has been studied for its potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurotransmission and their inhibition can have therapeutic implications, especially in neurodegenerative diseases like Alzheimer's.

Inhibition Studies

Research indicates that similar compounds with trifluoromethyl groups exhibit varying degrees of inhibition on AChE and BuChE:

  • IC₅₀ Values :
    • AChE: Ranges from 27.04 µM to 106.75 µM
    • BuChE: Ranges from 58.01 µM to 277.48 µM

These values suggest that derivatives of this compound could potentially be effective in modulating cholinergic activity, which is beneficial in conditions characterized by cholinergic deficits .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that compounds with similar structures often exhibit significant antibacterial properties, which could be explored further with this compound.

Cytotoxicity

Preliminary studies indicate that compounds with related structures can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have shown IC₅₀ values less than those of established chemotherapeutics like doxorubicin, indicating a promising avenue for cancer treatment research .

Case Studies

  • Enzyme Inhibition : A study evaluated the enzyme inhibitory effects of various phenolic compounds, including those with trifluoromethyl substitutions. The results indicated that certain derivatives were more potent than traditional inhibitors used clinically .
  • Antimicrobial Activity : Research focused on the antibacterial efficacy of phenoxy-containing compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could similarly possess these properties .
  • Cytotoxicity Against Cancer Cells : A series of analogues were tested for their cytotoxic effects on various cancer cell lines. The findings revealed that modifications to the phenolic structure significantly influenced their potency, highlighting the importance of structure-activity relationships in drug design .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a substituted phenol (e.g., 2-chloro-4-trifluoromethylphenol) with an acetamide-bearing aryl halide under basic conditions. For example, triethylamine in dichloromethane at low temperatures (273 K) facilitates deprotonation and nucleophilic attack (Fig. 1, ). Purification often employs column chromatography for intermediates and recrystallization from solvents like toluene for final product isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.5–8.0 ppm), hydroxyl (δ 9–10 ppm, broad), and acetamide carbonyl (δ ~170 ppm). The trifluoromethyl group appears as a singlet in 19F^{19}F NMR (δ -60 to -70 ppm).
  • IR : Stretching vibrations for amide (1650–1680 cm1^{-1}) and hydroxyl (3200–3500 cm1^{-1}) groups are diagnostic .
  • X-ray crystallography resolves bond angles and dihedral angles between aromatic planes (e.g., 10.8° for acetamide group vs. chloro-fluoro benzene ring ).

Q. How do researchers optimize reaction yields for this compound, and what factors influence scalability?

  • Methodological Answer : Yield optimization focuses on stoichiometric control (1:1 molar ratios of reactants), temperature modulation (e.g., maintaining 273 K to suppress side reactions), and solvent selection (polar aprotic solvents like dichloromethane enhance solubility). Scalability challenges include managing exothermic reactions and ensuring efficient extraction/washing steps (e.g., saturated NaHCO3_3 to remove acidic byproducts) .

Advanced Questions

Q. How can hydrogen-bonding networks in the crystal lattice of this compound be experimentally mapped, and what functional groups dominate these interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions. For example, N–H···O hydrogen bonds (2.8–3.0 Å) between the amide group and hydroxyl oxygen stabilize 1D chains along the c-axis. Weak C–H···O interactions (3.2–3.5 Å) further contribute to packing . Computational tools like Mercury or CrystalExplorer visualize these networks .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodological Answer : Discrepancies arise from solvent effects, conformational flexibility, or dynamic processes. Strategies include:

  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models to simulate NMR shifts.
  • Variable-temperature NMR to assess rotational barriers of the phenoxy group.
  • 2D NMR (HSQC, HMBC) to confirm through-space correlations .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the adjacent phenoxy ring, directing electrophilic substitution to the para position. Its steric bulk may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura), necessitating bulky ligands (e.g., SPhos) or elevated temperatures .

Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2 _2O2_2) conditions at 40–60°C for 24–72 hours.
  • HPLC-MS monitors degradation products (e.g., hydrolysis of the amide bond or phenoxy linkage).
  • Thermogravimetric analysis (TGA) evaluates thermal stability .

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